molecular formula C23H18N4O3S B250881 N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Número de catálogo: B250881
Peso molecular: 430.5 g/mol
Clave InChI: YZWMFODEJFYILK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBR 1532, is a small molecule inhibitor of telomerase. Telomerase is an enzyme that plays a critical role in maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomerase is highly expressed in cancer cells, making it a promising target for cancer therapy. BIBR 1532 has been extensively studied for its potential as a cancer treatment.

Mecanismo De Acción

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 inhibits telomerase activity by binding to the RNA component of telomerase, which is essential for its enzymatic activity. This binding prevents the formation of the telomerase complex and inhibits telomerase activity. This compound 1532 has been shown to be a selective inhibitor of telomerase, with little or no effect on other cellular processes.
Biochemical and Physiological Effects
This compound 1532 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on telomerase activity, this compound 1532 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound 1532 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also selective for telomerase, which reduces the risk of off-target effects. However, this compound 1532 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are several future directions for research on N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532. One area of interest is the development of more potent and selective telomerase inhibitors. Another area of interest is the use of telomerase inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in the use of telomerase inhibitors for the treatment of other diseases, such as age-related diseases and genetic disorders.
Conclusion
This compound 1532 is a small molecule inhibitor of telomerase that has been extensively studied for its potential as a cancer treatment. It inhibits telomerase activity by binding to the RNA component of telomerase, which is essential for its enzymatic activity. This compound 1532 has been shown to have a variety of biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells. While this compound 1532 has some limitations for use in lab experiments, it has several advantages as a telomerase inhibitor. There are several future directions for research on this compound 1532, including the development of more potent and selective telomerase inhibitors and the use of telomerase inhibitors in combination with other cancer treatments.

Métodos De Síntesis

The synthesis of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-nitrophenyl isothiocyanate to form the corresponding carbamothioate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form this compound 1532. The synthesis of this compound 1532 has been optimized to improve its yield and purity.

Aplicaciones Científicas De Investigación

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 has been extensively studied for its potential as a cancer treatment. Telomerase is highly expressed in cancer cells, and inhibition of telomerase activity can lead to telomere shortening and cell death. This compound 1532 has been shown to inhibit telomerase activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound 1532 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C23H18N4O3S

Peso molecular

430.5 g/mol

Nombre IUPAC

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N4O3S/c28-22(15-7-10-19-20(13-15)30-12-11-29-19)27-23(31)24-16-8-5-14(6-9-16)21-25-17-3-1-2-4-18(17)26-21/h1-10,13H,11-12H2,(H,25,26)(H2,24,27,28,31)

Clave InChI

YZWMFODEJFYILK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

SMILES canónico

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.